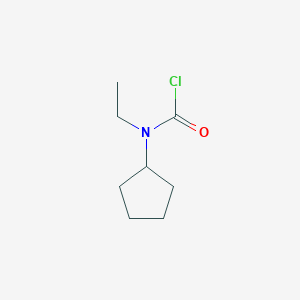
N-cyclopentyl-N-ethylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N-ethylcarbamoyl chloride is an organic compound with the molecular formula C8H14ClNO. It is a derivative of carbamoyl chloride, where the carbamoyl group is bonded to a cyclopentyl and an ethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-cyclopentyl-N-ethylcarbamoyl chloride can be synthesized through the reaction of cyclopentylamine and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
N-cyclopentyl-N-ethylcarbamoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N-cyclopentyl-N-ethylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Acyl Substitution: Produces N-cyclopentyl-N-ethylcarbamates or thiocarbamates.
Hydrolysis: Produces N-cyclopentyl-N-ethylcarbamic acid.
Reduction: Produces N-cyclopentyl-N-ethylamine.
科学的研究の応用
N-cyclopentyl-N-ethylcarbamoyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of polymers and specialty chemicals.
作用機序
The mechanism of action of N-cyclopentyl-N-ethylcarbamoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form stable carbamate or thiocarbamate derivatives. The molecular targets and pathways depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify amino groups in proteins, affecting their function and interactions.
類似化合物との比較
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of cyclopentyl and ethyl groups.
N-cyclohexyl-N-ethylcarbamoyl chloride: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
N-cyclopentyl-N-ethylcarbamoyl chloride is unique due to its specific combination of cyclopentyl and ethyl groups, which confer distinct reactivity and steric properties compared to other carbamoyl chlorides. This uniqueness makes it valuable in certain synthetic applications where these properties are advantageous.
特性
分子式 |
C8H14ClNO |
|---|---|
分子量 |
175.65 g/mol |
IUPAC名 |
N-cyclopentyl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C8H14ClNO/c1-2-10(8(9)11)7-5-3-4-6-7/h7H,2-6H2,1H3 |
InChIキー |
YDQLTMBHLYQVNT-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCCC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


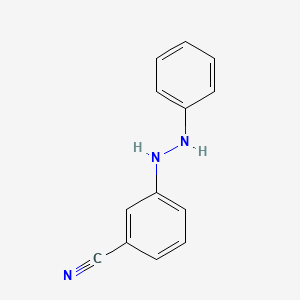


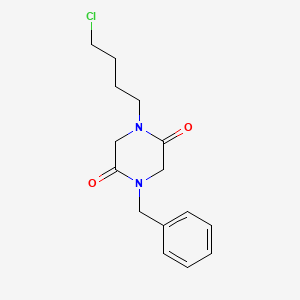
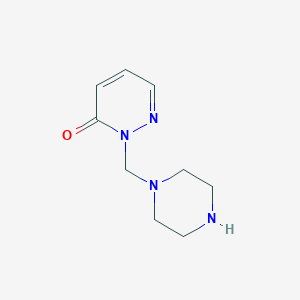
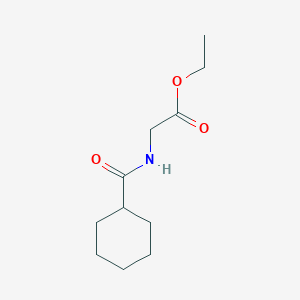
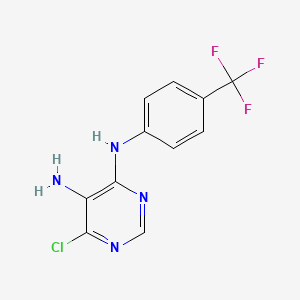

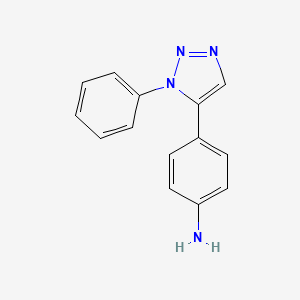
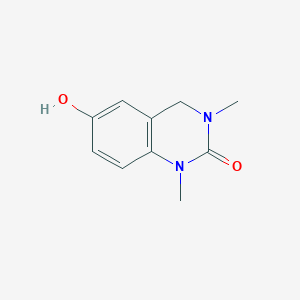

![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
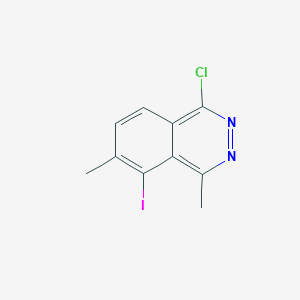
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
